An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)propanenitrile: Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)propanenitrile: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-Difluorophenyl)propanenitrile is a fluorinated aromatic nitrile that holds significant interest within the realms of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 2,4-difluorophenyl moiety, in particular, is a common feature in a number of active pharmaceutical ingredients (APIs), valued for its ability to enhance potency and modulate pharmacokinetic profiles.[2] The nitrile group, a versatile functional handle, can be readily converted into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a valuable synthon in multi-step organic syntheses.[3]
This technical guide provides a comprehensive overview of the chemical structure and physical properties of 3-(2,4-Difluorophenyl)propanenitrile. It also presents a detailed, plausible synthetic protocol, drawing upon established methodologies for related compounds, and discusses the potential applications of this molecule in drug discovery and development.
Chemical Structure and Identification
The chemical structure of 3-(2,4-Difluorophenyl)propanenitrile is characterized by a propanenitrile chain attached to a 2,4-difluorinated benzene ring.
Molecular Structure:
Caption: 2D Chemical Structure of 3-(2,4-Difluorophenyl)propanenitrile.
Table 1: Chemical Identifiers for 3-(2,4-Difluorophenyl)propanenitrile
| Identifier | Value | Source |
| IUPAC Name | 3-(2,4-Difluorophenyl)propanenitrile | N/A |
| CAS Number | 134672-74-5 | [4] |
| Molecular Formula | C₉H₇F₂N | [4] |
| Molecular Weight | 167.16 g/mol | [4] |
| SMILES | N#CCCC1=CC=C(F)C=C1F | [4] |
Physical and Chemical Properties
Table 2: Physical Properties of 3-(2,4-Difluorophenyl)propanenitrile and Related Compounds
| Property | 3-(2,4-Difluorophenyl)propanenitrile (Predicted) | 2,4-Difluorobenzyl cyanide | 3-Phenylpropionitrile |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Liquid |
| Boiling Point | > 200 °C at 760 mmHg | 98 °C at 10 mmHg | 113 °C at 9 mmHg |
| Density | ~1.2 g/mL | 1.25 g/mL | 1.001 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents | Soluble in organic solvents |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Store at 2 - 8 °C | N/A |
The presence of the polar nitrile group and the difluorinated aromatic ring suggests a relatively high boiling point due to dipole-dipole interactions and van der Waals forces.[3] The fluorine atoms will also increase the compound's density compared to its non-fluorinated analog, 3-phenylpropionitrile. Solubility is expected to be good in a range of common organic solvents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere at a reduced temperature to prevent potential degradation.[4]
Synthesis Protocol: A Plausible Approach via Michael Addition
A specific, validated synthesis protocol for 3-(2,4-Difluorophenyl)propanenitrile is not widely published. However, a logical and efficient route can be designed based on the well-established Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6] This proposed method utilizes a suitable 2,4-difluorophenyl-containing starting material and a nitrile-containing Michael donor.
Reaction Scheme:
Caption: Proposed synthesis of 3-(2,4-Difluorophenyl)propanenitrile.
Step-by-Step Methodology:
-
Preparation of the Michael Acceptor (2,4-Difluorostyrene):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-difluorocinnamic acid (1.0 eq).
-
Add a suitable solvent such as quinoline containing a copper catalyst.
-
Heat the reaction mixture to a high temperature (typically >200 °C) to effect decarboxylation to form 2,4-difluorostyrene.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify the 2,4-difluorostyrene by distillation under reduced pressure.
-
-
Generation of the Nitrile Anion (Michael Donor):
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the THF.
-
Slowly add acetonitrile (1.2 eq) to the suspension. The formation of the acetonitrile anion will be accompanied by the evolution of hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Michael Addition Reaction:
-
To the freshly prepared acetonitrile anion solution, add the purified 2,4-difluorostyrene (1.0 eq) dropwise via a syringe at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-(2,4-Difluorophenyl)propanenitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates acetonitrile to form the required carbanion for the Michael addition.
-
Solvent: Anhydrous THF is an appropriate aprotic solvent that is unreactive towards the strong base and effectively solvates the reactants.
-
Quenching: The use of saturated aqueous ammonium chloride provides a mild acidic workup to neutralize the reaction mixture and protonate any remaining anions.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy:
The IR spectrum of 3-(2,4-Difluorophenyl)propanenitrile is expected to show a sharp, strong absorption band around 2250 cm⁻¹ , which is characteristic of the C≡N stretching vibration of a nitrile.[7] The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are expected to appear as strong absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two methylene groups as triplets in the aliphatic region, likely between 2.5 and 3.5 ppm . The protons on the carbon adjacent to the nitrile group will be deshielded and appear further downfield. The aromatic region will display complex multiplets between 6.8 and 7.5 ppm due to the coupling of the three aromatic protons with each other and with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic nitrile carbon signal around 117-120 ppm . The two aliphatic carbons will appear in the 20-40 ppm range. The aromatic carbons will resonate between 100 and 165 ppm , with the carbons directly attached to the fluorine atoms showing large one-bond carbon-fluorine coupling constants (¹JCF).
Applications in Drug Development
While direct applications of 3-(2,4-Difluorophenyl)propanenitrile in marketed drugs are not readily documented, its structural motifs are highly relevant to pharmaceutical research and development.
The Role of the 2,4-Difluorophenyl Group: This moiety is present in numerous FDA-approved drugs, including the antifungal agent voriconazole and several kinase inhibitors.[8] Its inclusion can enhance binding to target proteins through favorable interactions and improve metabolic stability by blocking sites of oxidative metabolism.
The Versatility of the Propanenitrile Moiety: The propanenitrile chain serves as a versatile linker and a precursor to other important functional groups. For instance, reduction of the nitrile group can yield a primary amine, a common pharmacophore in many drug classes. Hydrolysis of the nitrile can provide a carboxylic acid, which can act as a hydrogen bond donor or acceptor, or be further derivatized to form esters or amides.
Potential as a Building Block: 3-(2,4-Difluorophenyl)propanenitrile is a valuable building block for the synthesis of more complex molecules. For example, it could serve as a precursor for the synthesis of 3-(2,4-difluorophenyl)propanoic acid derivatives, which have been investigated as potential antiproliferative agents targeting growth factor receptors.[1]
Caption: Potential synthetic utility of 3-(2,4-Difluorophenyl)propanenitrile in drug discovery.
Safety and Handling
As with all nitrile-containing compounds, 3-(2,4-Difluorophenyl)propanenitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-(2,4-Difluorophenyl)propanenitrile is a valuable chemical entity with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its combination of a metabolically robust difluorophenyl ring and a synthetically versatile propanenitrile chain makes it an attractive building block for the creation of novel molecules with tailored properties. While detailed experimental data for this specific compound is somewhat limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications, empowering researchers to explore its utility in their scientific endeavors.
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